molecular formula C13H8FIN2O2S B572529 6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1227270-19-0

6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B572529
CAS RN: 1227270-19-0
M. Wt: 402.182
InChI Key: AMALDJXJLKVZOH-UHFFFAOYSA-N
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Description

“6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” is a complex organic compound that falls under the category of fluoropyridines . Fluoropyridines are interesting due to their unique physical, chemical, and biological properties, which are largely due to the presence of strong electron-withdrawing substituents in the aromatic ring .


Synthesis Analysis

The synthesis of fluoropyridines, including “this compound”, involves various methods . These methods include the synthesis of 2-, 3-, 4-fluoropyridines, di-, tri-, polyfluoropyridines, perfluoroalkylpyridines, and also fluoropyridines fused with carbo-, heterocycles . The synthesis of this compound was based on the selective Suzuki cross-coupling of 4-bromo-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo-[2,3-b]pyridine with diverse phenylboronic acids .


Molecular Structure Analysis

The molecular structure of “this compound” is complex, with fluorine and iodine atoms attached to the pyridine ring. The presence of these atoms significantly influences the compound’s reactivity and other properties .


Chemical Reactions Analysis

The chemical reactions involving “this compound” are diverse and can be complex. For instance, the Suzuki–Miyaura coupling reaction is one of the most widely applied transition metal-catalyzed carbon–carbon bond-forming reactions . This reaction involves the coupling of an organoboron reagent with an organic halide or pseudohalide .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” are influenced by the presence of fluorine and iodine atoms in its structure. Fluoropyridines have reduced basicity and are usually less reactive than their chlorinated and brominated analogues .

Mechanism of Action

The mechanism of action of “6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” in chemical reactions is influenced by its molecular structure. For instance, in the Suzuki–Miyaura coupling reaction, the organoboron reagent undergoes transmetalation with a palladium(II) complex .

Future Directions

The future directions in the research and application of “6-Fluoro-2-iodo-1-(phenylsulfonyl)-1H-pyrrolo[2,3-b]pyridine” and similar compounds are promising. The interest towards the development of fluorinated chemicals has been steadily increasing . The high availability of fluorinated synthetic blocks, effective fluorinating reagents, and the accumulation of basic and advanced knowledge of fluorine chemistry have rapidly accelerated developments in this field .

properties

IUPAC Name

1-(benzenesulfonyl)-6-fluoro-2-iodopyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8FIN2O2S/c14-11-7-6-9-8-12(15)17(13(9)16-11)20(18,19)10-4-2-1-3-5-10/h1-8H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMALDJXJLKVZOH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)N2C(=CC3=C2N=C(C=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8FIN2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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